4-(Benzyloxy)butan-2-amine
Overview
Description
“4-(Benzyloxy)butan-2-amine” is a chemical compound with the molecular formula C11H17NO . It is an aromatic ether with a benzyl group attached to an oxygen atom, which is further connected to a butan-2-amine . The compound has a molecular weight of 179.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a CH2 group) linked to an oxygen atom, which is further connected to a butan-2-amine . The InChI code for this compound is TZHOKOVQYMRTEI-UHFFFAOYSA-N .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. These include alkylation, acylation, and reduction of nitriles, amides, and nitro compounds . They can also participate in reactions involving alkyl groups, such as S N 2 reactions of alkyl halides .Scientific Research Applications
1. Medicinal Chemistry and Drug Design
- NMDA Receptor Antagonists: The compound has been explored in the design of novel NR1/2B subtype selective NMDA receptor antagonists. This class of compounds is significant in neuroscience research and could potentially be used in the treatment of neurological disorders (Alanine et al., 2003).
2. Asymmetric Synthesis and Catalysis
- Enzymatic Kinetic Resolution: It has been used in the enzymatic kinetic resolution of primary amines, showing high enantioselectivity, which is crucial in producing optically active pharmaceuticals (Nechab et al., 2007).
- Hydrogen Transfer Reduction: Research has also been conducted on using derivatives of 4-(Benzyloxy)butan-2-amine for asymmetric hydrogen transfer reduction of prochiral ketones, a key step in the synthesis of various organic molecules (Aboulaala et al., 2005).
3. Material Science and Catalysis
- Metal-Organic Frameworks (MOFs): The amine functionality of this compound has been incorporated into metal–organic frameworks (MOFs) to create efficient heterogeneous base catalysts for organic reactions (Safarifard et al., 2015).
4. Organic Synthesis
- Synthesis of Aminofuroxan Derivatives: It has been used in the synthesis of aminofuroxan derivatives, which are important in the study of alkyne formation on solid surfaces (Heo et al., 2007).
- Iodine-Catalyzed Amination: The compound is involved in iodine-catalyzed amination reactions, contributing to the development of metal-free routes for the synthesis of aminated products (Lamani et al., 2011).
5. Spectroscopy and Structural Analysis
- Nuclear Magnetic Resonance (NMR): It has been characterized using NMR spectroscopy, providing insights into its chemical structure and potential applications in analytical chemistry (Yu Shu-lin, 2010).
Safety and Hazards
The safety data sheet for “4-(Benzyloxy)butan-2-amine” suggests that it may be harmful if swallowed and may cause skin and eye irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Mechanism of Action
Target of Action
It is structurally similar to benzylamines, which are known to inhibit squalene synthase (sqs), an enzyme involved in sterol biosynthesis .
Mode of Action
Based on its structural similarity to benzylamines, it may interact with its target enzyme, sqs, and inhibit its function . This inhibition could disrupt the normal function of the enzyme, leading to changes in the cellular processes it regulates.
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 4-(Benzyloxy)butan-2-amine, are activated towards free radical attack . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner similar to other benzylic compounds .
Cellular Effects
It is plausible that, like other benzylic compounds, this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzylic compounds can undergo reactions via SN1 or SN2 pathways, depending on the degree of substitution at the benzylic position . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Therefore, it is not possible to comment on any threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzylic compounds can undergo oxidation reactions . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
It is known that amine compounds can be transported into secretory vesicles, which then discharge them into the extracellular space by exocytosis . This suggests that this compound may be transported and distributed in a similar manner.
Subcellular Localization
It is plausible that, like other amine compounds, this compound may be localized in specific compartments or organelles within the cell .
Properties
IUPAC Name |
4-phenylmethoxybutan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXGQWWOPIONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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